3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANAIGJJNSNJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696604 | |
| Record name | 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-82-6 | |
| Record name | 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Bromination
The starting azaindole or pyrrolo[2,3-b]pyridine is brominated at the 3-position using bromine in chloroform or N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or tetrahydrofuran (THF). This is typically performed at temperatures ranging from 0 °C to room temperature for 10 minutes up to 16 hours depending on the reagent and conditions.
Bromination yields 3-bromo derivatives that serve as key intermediates for further coupling reactions.
Suzuki Coupling for Aryl Substitution
5-bromo-7-azaindole or related intermediates are reacted with phenylboronic acid or other boronic acids under Suzuki conditions. The catalyst system commonly used is [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate base in a dioxane/water mixture.
Reaction conditions include heating at about 80 °C to reflux for 1 to 16 hours under nitrogen atmosphere.
This step introduces aryl groups at the 5-position, facilitating further functionalization.
Installation of the Chloro and Methyl Groups
The 4-methyl substituent can be introduced through methylation of appropriate precursors or by starting from methyl-substituted benzoates or related intermediates. For example, methyl 4-bromo-2-methylbenzoate can be brominated and further transformed via nucleophilic substitution (e.g., azide displacement) and Suzuki coupling to incorporate the methyl group.
The chloro substituent at position 3 can be introduced by treatment of the bromo intermediate with chlorinating agents or via nucleophilic substitution of a suitable leaving group with chloride sources.
Tosylation (using p-toluenesulfonyl chloride) followed by nucleophilic substitution is also employed to convert hydroxyl or other leaving groups into chloro substituents under basic conditions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination at 3-position | Br2 in chloroform or NBS in DCM/THF + base (Et3N) | 0 °C to RT | 10 min to 16 h | 68 | Produces 3-bromo intermediate |
| Suzuki coupling | Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O | 80 °C to reflux | 1 to 16 h | 70-85 | Introduces aryl group at 5-position |
| Methyl group introduction | Methyl 4-bromo-2-methylbenzoate, NBS, AIBN, DMF, NaN3 | Reflux, then 100 °C | 5 h, then 2 h | Moderate | Multi-step to install methyl substituent |
| Tosylation and substitution | p-Toluenesulfonyl chloride, NaOH, DCM, TBAHS catalyst | 0 °C to RT | 1 to 12 h | Variable | Converts hydroxyl to tosylate, then to chloro |
Research Findings and Optimization Notes
The Suzuki coupling is well-established and efficient for introducing various substituents on the pyrrolo[2,3-b]pyridine core, with palladium catalysts and aqueous base systems providing good yields and selectivity.
Bromination using NBS provides cleaner reactions compared to elemental bromine, especially under mild conditions.
The use of tosylation followed by nucleophilic substitution allows for selective installation of chloro substituents with good control.
Reaction mixtures are typically worked up by acidification, extraction, and purification via filtration through Celite and chromatographic methods.
Ion-exchange resins can be employed to remove impurities and isolate the final product in high purity.
Summary Table of Key Intermediates and Transformations
| Intermediate/Compound | Transformation | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 5-bromo-7-azaindole | Suzuki coupling | Phenylboronic acid, Pd(dppf)Cl2, K2CO3 | 5-phenyl-7-azaindole derivative |
| 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine | Tosylation + substitution | p-Toluenesulfonyl chloride, NaOH, TBAHS | 3-chloro-5-phenyl derivative |
| Methyl 4-bromo-2-methylbenzoate | Bromination + azide substitution | NBS, AIBN, DMF, NaN3 | Methylated intermediate for coupling |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 3 undergoes substitution with nucleophiles under controlled conditions. This reaction is pivotal for introducing diverse functional groups:
| Reagent/Conditions | Product | Yield (%) | Selectivity Notes | Source |
|---|---|---|---|---|
| Ethylamine (EtNH₂), DMF, 80°C | 3-Ethylamino-4-methyl-pyrrolopyridine | 78 | Regioselective at C3 position | |
| Sodium methoxide (NaOMe), MeOH, reflux | 3-Methoxy-4-methyl-pyrrolopyridine | 85 | Requires anhydrous conditions | |
| Thiophenol (PhSH), K₂CO₃, DMSO, 110°C | 3-Phenylthio-4-methyl-pyrrolopyridine | 62 | Competes with oxidation side reactions |
Mechanistic Insight : The reaction proceeds via a two-step mechanism involving deprotonation of the pyrrole NH (enhancing ring electron density) followed by nucleophilic attack at C3.
Oxidation Reactions
The methyl group at position 4 can be oxidized to a carboxylic acid or ketone, depending on the oxidizing agent:
| Oxidizing Agent | Product | Conditions | Notes | Source |
|---|---|---|---|---|
| KMnO₄, H₂O, 100°C | 4-Carboxy-3-chloro-pyrrolopyridine | 12 hrs | Over-oxidation to CO₂ if prolonged | |
| SeO₂, AcOH, reflux | 4-Formyl-3-chloro-pyrrolopyridine | 6 hrs | Requires stoichiometric SeO₂ |
Key Limitation : Direct oxidation of the methyl group competes with pyrrole ring oxidation, necessitating precise stoichiometric control.
Cross-Coupling Reactions
The chlorine atom enables palladium-catalyzed coupling reactions for constructing complex architectures:
Critical Parameters :
-
Chan-Lam coupling at C3 requires SEM protection of the pyrrole NH to prevent catalyst poisoning .
-
Suzuki reactions show >95% regioselectivity at C3 over C5 due to electronic effects .
Cyclization Reactions
The compound participates in annulation reactions to form polycyclic systems:
Side Reactions : SEM deprotection with HCl/MeOH generates formaldehyde, leading to tricyclic byproducts unless rigorously controlled .
Reduction Reactions
Selective reduction of the pyridine ring modulates electronic properties:
| Reducing Agent | Product | Conditions | Notes | Source |
|---|---|---|---|---|
| H₂, Pd/C, EtOH | 3-Chloro-4-methyl-1,2,3,4-tetrahydro-pyrrolopyridine | 50 psi H₂, 6 hrs | Partial reduction of pyridine | |
| NaBH₄, NiCl₂, MeOH | 3-Chloro-4-methyl-pyrrolopyridinol | 0°C to RT | Borohydride-mediated hydroxylation |
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic attack at C5:
| Electrophile | Product | Conditions | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃, AcOH, 0°C | 5-Nitro-3-chloro-4-methyl-pyrrolopyridine | 2 hrs | C5 > C2 (3:1 ratio) | |
| Br₂, CHCl₃, RT | 5-Bromo-3-chloro-4-methyl-pyrrolopyridine | 30 min | Exclusive C5 bromination |
Electronic Rationale : The methyl group at C4 exerts +I effect, directing electrophiles to C5 via resonance stabilization.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₈H₈ClN₂
Molecular Weight : 166.608 g/mol
CAS Number : 1190313-82-6
The compound features a unique structure that includes a pyridine ring fused to a pyrrole ring, with a chlorine atom and a methyl group at specific positions. This structural configuration is responsible for its diverse reactivity and biological activity.
Medicinal Chemistry
3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine has garnered attention as a potential therapeutic agent due to its inhibitory effects on fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in tumor growth and development. Inhibiting these receptors can lead to reduced proliferation of cancer cells.
Case Study : A study reported the synthesis of derivatives of this compound that exhibited potent activities against FGFR1, 2, and 3, with one derivative showing an IC50 value of 7 nM against FGFR1. This suggests potential for the development of targeted cancer therapies .
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells.
Data Table: Antitumor Activity of Pyrrolo Derivatives
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | Ovarian Cancer | 15 | Moderate Cytotoxicity |
| Compound B | Breast Cancer | 20 | Low Toxicity to Non-Cancerous Cells |
This data highlights the compound's potential as an anticancer agent while maintaining low toxicity to healthy cells .
Antimycobacterial Activity
The compound has shown promise in treating infections caused by Mycobacterium tuberculosis. Studies have revealed effective inhibition of bacterial growth at low concentrations.
Case Study : One study synthesized several derivatives that exhibited minimum inhibitory concentrations (MIC) below 0.15 µM, indicating strong potential for anti-tuberculosis therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Many derivatives act as inhibitors of kinases involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, showcasing its versatility as a therapeutic agent.
Mechanism of Action
The mechanism by which 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in cancer therapy, it may act as an inhibitor of certain signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway. The compound binds to the receptor, preventing its activation and subsequent downstream signaling, which can lead to the inhibition of tumor growth.
Molecular Targets and Pathways Involved:
FGFR Pathway: Inhibition of FGFR signaling is a key mechanism in cancer therapy.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The table below summarizes key structural analogues and their properties:
Key Findings from Comparative Studies
Solubility and Pharmacokinetics
- Thieno[2,3-b]pyridines exhibit poor aqueous solubility due to their sulfur-containing core, often requiring solubilizing agents like cyclodextrins for in vivo studies . Replacing sulfur with nitrogen (as in pyrrolo[2,3-b]pyridines) improves solubility; e.g., derivative 3 in (morpholine-substituted) showed enhanced solubility compared to phenyl analogues .
- The methyl group in this compound contributes to lipophilicity (LogP ~2.1), which may limit solubility compared to polar derivatives like the morpholine-substituted compound .
Positional Isomerism
- The 3-chloro-4-methyl isomer differs from 4-chloro-3-methyl (CAS 688782-02-7) in substituent placement. Such variations can alter steric effects and electronic distribution, impacting binding affinity in kinase inhibition .
Biological Activity
3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C8H7ClN2
Molecular Weight: 168.60 g/mol
The compound features a pyrrole ring fused to a pyridine, with a chlorine atom at the 3-position and a methyl group at the 4-position. This unique structure contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity: The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, studies have demonstrated its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
- Antimicrobial Properties: Preliminary investigations suggest that derivatives of pyrrolo[2,3-b]pyridine can exhibit antimicrobial effects against resistant strains of bacteria such as E. coli and Staphylococcus aureus .
- Neuroprotective Effects: Some studies have explored the potential of pyrrolo derivatives in treating neurodegenerative diseases by targeting pathways associated with neuronal survival and inflammation .
1. Anticancer Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in ovarian and breast cancer models, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
2. Antimicrobial Activity
In vitro assays demonstrated that derivatives of this compound exhibited effective antibacterial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 10 µg/mL for active compounds .
3. Neuroprotective Properties
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves regioselective halogenation or fluorination strategies. For example, the Balz-Schiemann reaction or lithium-halogen exchange can introduce chlorine at the 3-position . Multi-step protocols, such as cyclization followed by functional group modifications (e.g., methyl group introduction via alkylation), are critical. Purity optimization requires silica gel column chromatography (e.g., using DCM/EA gradients) and recrystallization, as demonstrated in analogous pyrrolo[2,3-b]pyridine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential for confirming molecular weight and substituent positions. For structural elucidation, X-ray diffraction (single-crystal) provides precise bond-length and angle data, as shown in charge density studies of similar derivatives .
Q. What preliminary biological activities have been reported for this compound class?
- Methodological Answer : Pyrrolo[2,3-b]pyridines exhibit kinase inhibition (e.g., FGFR1–3 IC₅₀ values <25 nM) and antitumor activity in xenograft models. Assays should include cell viability (MTT), apoptosis (caspase-3 activation), and kinase inhibition profiling .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact target specificity in kinase inhibition?
- Methodological Answer : Chlorine at the 3-position enhances steric bulk and electron-withdrawing effects, improving FGFR1 binding affinity compared to fluoro analogs. Competitive binding assays (e.g., ATP displacement) and molecular docking (using DFT-optimized structures) can quantify these effects .
Q. What experimental challenges arise in achieving regioselectivity during synthesis?
- Methodological Answer : Regioselectivity in halogenation is influenced by directing groups and reaction conditions. For example, Selectfluor® in acetonitrile at 70°C favors 3-chloro substitution over 4-position, but competing pathways require rigorous TLC monitoring and iterative solvent optimization .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. non-toxic profiles) be resolved?
- Methodological Answer : Divergent results may stem from cell-line-specific expression of targets (e.g., survivin in mesothelioma). Use isoform-selective inhibitors and CRISPR knockouts to validate mechanisms. Dose-response curves (EC₅₀ vs. IC₅₀) and proteomic profiling further clarify off-target effects .
Q. What computational tools predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the BLYP level calculates HOMO-LUMO gaps (e.g., 3.59 eV), correlating with kinetic stability. Charge density analysis (AIM theory) identifies covalent bonding patterns and hydrogen-bonding interactions critical for crystal packing .
Q. How can this compound be integrated into combination therapies to overcome drug resistance?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
